Lithium azide

Battery Electrolyte Additive Lithium-Sulfur Batteries Solid Electrolyte Interphase

Lithium azide (LiN₃, MW 48.96 g/mol) is the lithium salt of hydrazoic acid, classified as an inorganic alkali metal azide. It exists as a colorless crystalline solid at room temperature and is commonly supplied as a 20 wt.% aqueous solution for research and industrial applications.

Molecular Formula LiN₃
Molecular Weight 49 g/mol
CAS No. 19597-69-4
Cat. No. B123352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium azide
CAS19597-69-4
Molecular FormulaLiN₃
Molecular Weight49 g/mol
Structural Identifiers
SMILES[Li+].[N-]=[N+]=[N-]
InChIInChI=1S/Li.N3/c;1-3-2/q+1;-1
InChIKeyGUWHRJQTTVADPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Azide (CAS 19597-69-4): Inorganic Salt Overview for Technical Procurement


Lithium azide (LiN₃, MW 48.96 g/mol) is the lithium salt of hydrazoic acid, classified as an inorganic alkali metal azide [1]. It exists as a colorless crystalline solid at room temperature and is commonly supplied as a 20 wt.% aqueous solution for research and industrial applications . The compound is characterized by its high nitrogen content and its decomposition into lithium metal and nitrogen gas upon heating [1]. Key characteristics include its instability under thermal or photolytic stress, which necessitates controlled storage conditions, and its high toxicity profile (Acute Tox. 2), which mandates strict safety protocols during handling [2].

Why Lithium Azide Cannot Be Readily Substituted with Other Alkali Metal Azides


While lithium azide (LiN₃) shares the azide (N₃⁻) anion with its more common analog sodium azide (NaN₃), substitution is not straightforward due to fundamental differences in their physicochemical properties and performance in specific applications. The smaller ionic radius and higher charge density of the lithium cation (Li⁺) compared to sodium (Na⁺) or potassium (K⁺) result in distinct lattice energies, decomposition kinetics, and Lewis acidity [1]. As demonstrated by comparative first-principles studies, LiN₃ and α-NaN₃ exhibit similar electronic band structures, while K, Rb, and Cs azides form a separate group [2]. This divergence in electronic properties influences their decomposition behavior and reactivity [1]. Furthermore, in specialized applications like battery electrolytes, the specific role of the lithium cation is irreplaceable; a sodium or potassium azide additive would introduce a foreign cation into a lithium-based electrochemical system, fundamentally altering the solid electrolyte interphase (SEI) chemistry and potentially leading to performance degradation [3]. Therefore, direct replacement of LiN₃ with other azides is scientifically unsupported and can compromise process outcomes or device performance.

Quantitative Differentiation of Lithium Azide Against Comparator Compounds


Superior Electrochemical Performance in All-Solid-State Lithium-Sulfur Batteries Compared to LiNO₃

Lithium azide (LiN₃) as an electrolyte additive in all-solid-state Li-S batteries (ASSLSBs) outperforms the state-of-the-art additive lithium nitrate (LiNO₃) in terms of cycling stability and Coulombic efficiency. LiN₃ facilitates the formation of a thin, compact, and highly conductive passivation layer on the lithium metal anode, which effectively suppresses dendrite formation and polysulfide shuttling, critical failure mechanisms in Li-S batteries [1]. In direct head-to-head comparisons within ASSLSBs, cells with the LiN₃ additive demonstrated significantly enhanced performance metrics over those with LiNO₃ [1].

Battery Electrolyte Additive Lithium-Sulfur Batteries Solid Electrolyte Interphase

Distinct Thermal Decomposition Kinetics and Irradiation Sensitivity

The thermal decomposition of lithium azide is characterized by highly reproducible kinetics with distinct induction, acceleratory, and decay periods, which are quantitatively described by the Avrami-Erofeyev and contracting sphere equations [1]. The activation energies for each phase have been determined, providing a predictable and tunable decomposition profile [1]. A unique and critical differentiator is the compound's extreme sensitivity to pre-irradiation. Exposure to UV light 'greatly accelerates' the subsequent thermal decomposition, a property that allows for external triggering and control not observed in the same manner for other common azides like sodium azide [1][2]. The temperature range for this decomposition is 160-220 °C [3].

Thermal Decomposition Kinetics Solid-State Reactivity Radiation Chemistry

Divergent Electronic Band Structure from Heavier Alkali Metal Azides

First-principles density functional theory (DFT) studies provide a quantitative framework for distinguishing LiN₃ from its heavier alkali metal counterparts. The energy band and density of states for lithium azide and α-sodium azide are very similar, classifying them as wide-gap insulators and ionic compounds [1]. In contrast, the electronic structures of potassium azide, α-rubidium azide, and α-cesium azide form a distinct group, with observable modifications correlating with the increasing electropositivity of the alkali metal [1]. This bifurcation in electronic properties underpins differences in their chemical and physical behavior.

Electronic Structure Density of States Optical Properties

Role as a Bifunctional Porogen and Nitrogen Source in Advanced Material Synthesis

Lithium azide serves a unique dual role in the synthesis of nitrogen-doped porous carbon nanofibers. It functions simultaneously as a porogen (pore-forming agent) and as a nitrogen source, eliminating the need for separate reagents and simplifying the synthesis workflow . This bifunctionality is a direct consequence of its thermal decomposition into lithium metal and nitrogen gas; the evolving N₂ creates porosity while some nitrogen is incorporated into the carbon lattice, doping it .

Porous Carbon Nitrogen Doping Material Synthesis

Key Application Scenarios for Lithium Azide Based on Empirical Differentiation


Next-Generation All-Solid-State Lithium-Sulfur Battery Electrolytes

Lithium azide is the additive of choice for researchers developing high-performance, long-life all-solid-state Li-S batteries. Its proven ability to form a superior solid electrolyte interphase (SEI) on lithium metal anodes, outperforming the standard LiNO₃ additive, directly addresses the primary failure mechanisms of dendrite growth and polysulfide shuttling [1]. Procurement should be prioritized for projects aiming to maximize the Coulombic efficiency and cycle life of ASSLSBs, as it offers a scientifically validated performance advantage over the incumbent technology [1].

Controlled Gas Generation and Energetic Material Research

For applications requiring precise and triggerable nitrogen gas release, lithium azide offers a unique advantage. Its thermal decomposition kinetics are highly reproducible and can be modeled quantitatively [2]. Crucially, its decomposition is greatly accelerated by pre-irradiation with UV light, a tunable property not shared by sodium or potassium azides [3]. This makes LiN₃ a preferred compound for fundamental studies in solid-state reaction kinetics, as well as for the development of specialized pyrotechnic compositions or micro-scale gas generators where controlled, on-demand gas evolution is paramount [2][3].

Efficient Synthesis of Nitrogen-Doped Porous Carbon Materials

Lithium azide enables a streamlined, single-step synthesis of nitrogen-doped porous carbon nanofibers by acting as both the porogen and the nitrogen source . This application scenario is ideal for materials research groups focused on developing advanced electrode materials for supercapacitors or fuel cells, where nitrogen doping enhances electrochemical performance. Selecting LiN₃ over conventional multi-step methods simplifies the experimental workflow, reduces the number of required precursors, and can lead to unique pore structures and doping profiles unattainable by other means .

Synthesis of High-Nitrogen Precursors (e.g., Lithium Pentazolate)

LiN₃ is an essential precursor in the synthesis of lithium pentazolate (LiN₅), a compound containing the cyclo-N₅⁻ anion, which is of significant interest in the field of high-energy density materials (HEDM) . This application is highly specialized and cannot be performed with other alkali azides that would introduce an unwanted cation (e.g., Na⁺ or K⁺) into the pentazolate structure. For researchers exploring polynitrogen chemistry, the use of LiN₃ is not a choice but a synthetic necessity to obtain the desired lithium salt of this exotic anion .

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